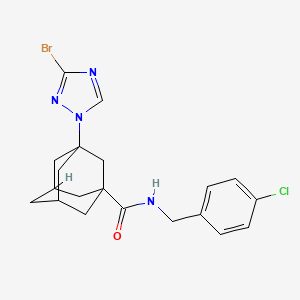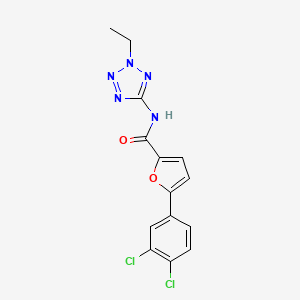![molecular formula C22H34N2O3 B4700367 2-[4-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4700367.png)
2-[4-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol
Overview
Description
2-[4-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. It is also known as PNU-282987 and is a selective agonist of the α7 nicotinic acetylcholine receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease.
Mechanism of Action
2-[4-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol is a selective agonist of the α7 nicotinic acetylcholine receptor. Activation of this receptor has been shown to improve cognitive function and reduce inflammation in various diseases.
Biochemical and Physiological Effects
Activation of the α7 nicotinic acetylcholine receptor by 2-[4-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol has been shown to improve cognitive function and reduce inflammation in various diseases. It has also been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows for specific targeting of this receptor and reduces the potential for off-target effects. One limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 2-[4-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol. One direction is the development of more potent and selective agonists of the α7 nicotinic acetylcholine receptor for therapeutic applications. Another direction is the investigation of the potential anti-inflammatory effects of this compound in other diseases. Additionally, the use of this compound in combination with other drugs for synergistic effects should be explored.
Scientific Research Applications
2-[4-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been studied for its potential anti-inflammatory effects in inflammatory bowel disease.
properties
IUPAC Name |
2-[4-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(3-methylbutyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-17(2)7-9-24-11-10-23(15-20(24)8-12-25)14-18-13-19-5-4-6-21(26-3)22(19)27-16-18/h4-6,13,17,20,25H,7-12,14-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWDAVHUMIQZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCN(CC1CCO)CC2=CC3=C(C(=CC=C3)OC)OC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(difluoromethyl)-6-(4-iodo-1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4700319.png)
![(6-methoxy-2-naphthyl){1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinyl}methanone](/img/structure/B4700324.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4700335.png)
![2-{[4-(allyloxy)benzoyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4700343.png)
![N-{[(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B4700351.png)
![2-(allylamino)-3-[(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4700357.png)
![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B4700360.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate](/img/structure/B4700366.png)


![N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-N,4-dimethylbenzenesulfonamide](/img/structure/B4700379.png)